Tris(4-ethylphenyl)alumane
Description
Tris(4-ethylphenyl)alumane is an organoaluminum compound featuring an aluminum center bonded to three 4-ethylphenyl substituents. Such compounds are typically synthesized via hydroalumination or substitution reactions involving aluminum precursors and aryl derivatives.
Properties
CAS No. |
114284-69-4 |
|---|---|
Molecular Formula |
C24H27Al |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
tris(4-ethylphenyl)alumane |
InChI |
InChI=1S/3C8H9.Al/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
InChI Key |
UAIZDKODLPMUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)[Al](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl)alumane can be synthesized through the reaction of aluminum trichloride with 4-ethylphenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3C6H4(C2H5)MgBr→Al(C6H4(C2H5))3+3MgBrCl
Industrial Production Methods: Industrial production of tris(4-ethylphenyl)alumane involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Tris(4-ethylphenyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The 4-ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Aluminum oxides and substituted phenyl derivatives.
Reduction: Various organoaluminum compounds.
Substitution: Substituted tris(4-ethylphenyl)alumane derivatives.
Scientific Research Applications
Chemistry: Tris(4-ethylphenyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in catalytic processes, including polymerization reactions.
Biology: The compound’s potential biological applications are being explored, particularly in the development of new materials for biomedical applications.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: In the industrial sector, tris(4-ethylphenyl)alumane is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which tris(4-ethylphenyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tris(1,4-dihydropyrid-1-yl)alumane
Structure and Synthesis : This compound, synthesized by Hensen et al., involves the hydroalumination of pyridine using Me₃N→AlH₃, yielding a tris(1,4-dihydropyrid-1-yl)alumane. The heterocyclic dihydropyridyl substituents confer unique reactivity, as observed in its mild reducing properties .
Reactivity : Unlike highly reactive aluminum hydrides, this alumane acts as a selective reductant for aldehydes and ketones, analogous to Lansbury’s reagent (LiAlH₄-Py mixtures). Its 1,4-dihydropyridyl ligands stabilize the aluminum center, enabling controlled reactivity .
Key Difference : The heterocyclic substituents enhance coordination versatility compared to purely aromatic systems like Tris(4-ethylphenyl)alumane.
Tris[(S)-2-methylbutyl]aluminum Tetrahydrofuranate
Structure and Synthesis: This chiral alumane, prepared from (+)-tris[(S)-2-methylbutyl]aluminum and tetrahydrofuran (THF), features bulky alkyl substituents. The synthesis occurs at 0°C in pentane, producing a stereoselective reductant for ketones . Reactivity: The 2-methylbutyl groups create a chiral environment, enabling asymmetric reductions (e.g., conversion of isopropyl phenyl ketone to carbinol with 86% purity and optical activity: [α]ᴅ = -12.94°). Key Difference: Bulky alkyl substituents prioritize steric effects over electronic interactions, unlike the electron-rich 4-ethylphenyl groups in Tris(4-ethylphenyl)alumane.
Other Aryl-Substituted Alumanes
For example:
- Electron-donating groups (e.g., 4-methoxy) could enhance aluminum’s Lewis acidity.
- Bulky substituents (e.g., 4-isopropylphenyl) may reduce reactivity due to steric hindrance.
Data Table: Comparative Analysis of Alumane Compounds
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